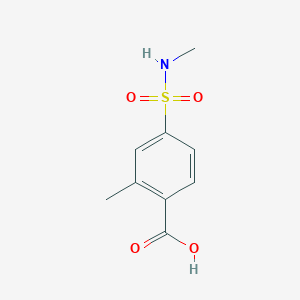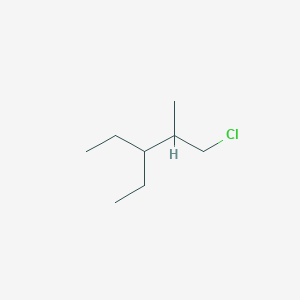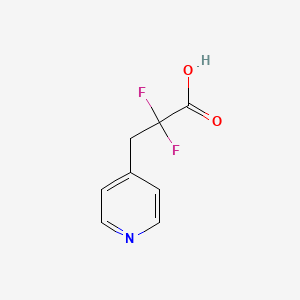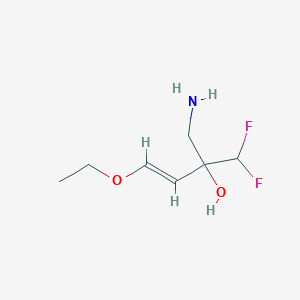![molecular formula C6H13NO3S3 B13186365 1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]- CAS No. 68901-20-2](/img/structure/B13186365.png)
1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]- is a chemical compound with the molecular formula C6H14NO3S3. It is commonly used in various industrial applications, particularly in electroplating and as a chemical intermediate .
Métodos De Preparación
The synthesis of 1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]- typically involves the reaction of dimethylamine with carbon disulfide to form dimethyl dithiocarbamate. This intermediate is then reacted with 3-chloropropanesulfonic acid to yield the final product . The reaction conditions generally include the use of a solvent such as water or ethanol and may require heating to facilitate the reaction.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: This compound is utilized in biochemical assays and as a stabilizer for certain enzymes.
Mecanismo De Acción
The mechanism of action of 1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]- involves its interaction with various molecular targets. In electroplating, it acts as a brightener, enhancing the appearance and properties of metal coatings. This is achieved through its ability to complex with metal ions and facilitate their deposition on the substrate .
In biochemical applications, it can stabilize enzymes by interacting with their active sites, thereby enhancing their activity and stability .
Comparación Con Compuestos Similares
1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]- is unique in its ability to act as both a brightener and a stabilizer. Similar compounds include:
Sodium 3-[(dimethylamino)thioxomethyl]thio]propanesulphonate: Used in similar electroplating applications but may have different solubility and stability properties.
Dimethyl dithiocarbamate derivatives: These compounds share similar chemical properties but may differ in their specific applications and reactivity.
The uniqueness of 1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]- lies in its versatility and effectiveness in various industrial and scientific applications .
Propiedades
Número CAS |
68901-20-2 |
|---|---|
Fórmula molecular |
C6H13NO3S3 |
Peso molecular |
243.4 g/mol |
Nombre IUPAC |
3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonic acid |
InChI |
InChI=1S/C6H13NO3S3/c1-7(2)6(11)12-4-3-5-13(8,9)10/h3-5H2,1-2H3,(H,8,9,10) |
Clave InChI |
WRBSVISDQAINGQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)SCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-methyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13186286.png)
![1-[(5-Bromopyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13186288.png)




![Benzyl 3-(chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13186330.png)
![3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile](/img/structure/B13186339.png)
![[2-(Bromomethyl)butyl]cyclopentane](/img/structure/B13186343.png)
![1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine](/img/structure/B13186353.png)




